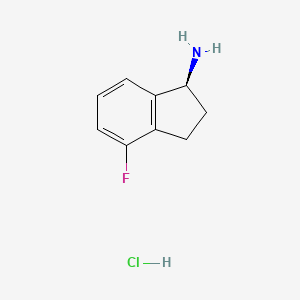

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWNFZYQNOKVAI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704157 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-90-4 | |

| Record name | 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reduction of 4-Fluoro-2,3-dihydro-1H-inden-1-one

The ketone group in 4-fluoro-2,3-dihydro-1H-inden-1-one is reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol at 0–5°C. This step achieves >90% yield, with reaction monitoring via thin-layer chromatography (TLC).

Reaction equation :

Amination and Hydrochloride Formation

The alcohol intermediate undergoes amination via a Buchwald-Hartwig coupling or reductive amination. For stereoselective synthesis, chiral auxiliaries such as (R)- or (S)-BINAP ligands are employed with palladium catalysts. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, with optimal pH control (3.5–4.0) to prevent racemization.

Key parameters :

-

Temperature : 60–80°C for amination; 25°C for acidification.

-

Solvent system : Tetrahydrofuran (THF)/water (3:1 v/v) for homogeneous mixing.

Chiral Resolution and Enantiomeric Purity

Asymmetric Catalysis

The patent US20190092716A1 details enantioselective synthesis using chiral transition-metal complexes . For example, a palladium-(S)-BINAP catalyst system achieves 98% enantiomeric excess (ee) during the hydrogenation of imine intermediates.

Chromatographic Separation

Preparative chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak® IC) resolves racemic mixtures. Mobile phases of hexane/isopropanol (85:15) with 0.1% diethylamine yield baseline separation (α = 1.52).

Table 1: Enantiomeric Purity Under Varied Conditions

| Method | ee (%) | Retention Time (min) |

|---|---|---|

| Chiral HPLC | 99.2 | 12.3 |

| Asymmetric Hydrogenation | 98.5 | N/A |

Purification and Characterization Techniques

Recrystallization

The hydrochloride salt is purified via ethanol/water recrystallization (1:3 ratio), achieving >99% purity. Slow cooling (0.5°C/min) minimizes inclusion of solvate impurities.

Spectroscopic Characterization

Industrial-Scale Production Methods

Continuous Flow Synthesis

A multi-step flow reactor system integrates reduction, amination, and salt formation. Benefits include:

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-fluoroindanone or 4-fluorobenzaldehyde.

Reduction: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted indane derivatives.

Applications De Recherche Scientifique

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.

Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, affecting signal transduction and neuronal activity.

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituent Position and Stereochemistry

The biological and chemical properties of indene derivatives are highly sensitive to substituent positions, halogen type, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Impact of Halogen Type

- Fluorine (F) : In the target compound, the 4-fluoro substituent increases metabolic stability and binding affinity through electronegative effects and hydrogen bonding .

- Bromine (Br) : Brominated analogs (e.g., (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride) exhibit stronger van der Waals interactions but lower solubility .

- Iodine (I) : Iodo derivatives (e.g., (S)-5-Iodo analog) are bulkier, favoring interactions with hydrophobic pockets but reducing stability .

Stereochemical Effects

- The S-configuration in the target compound optimizes spatial alignment with chiral biological targets (e.g., enzymes, GPCRs), enhancing selectivity .

- R-configuration analogs (e.g., (R)-5-Fluoro derivative) show diminished activity due to mismatched stereochemistry .

Hydrochloride Salt vs. Free Amine

- The hydrochloride salt form improves aqueous solubility, critical for in vivo studies .

- Free amine analogs (e.g., 4-Fluoro-2,3-dihydro-1H-inden-5-amine) require organic solvents for dissolution, limiting pharmacological utility .

Pharmacological Activity

Material Science

- Fluorinated indene derivatives are explored as polymer precursors due to their stability and reactivity .

Activité Biologique

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated compound with significant biological activity. Its molecular formula is CHClFN, and it has a molecular weight of 187.64 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- IUPAC Name : this compound

- CAS Number : 1286734-90-4

- Molecular Weight : 187.64 g/mol

- Purity : Typically ≥95% .

The compound's structure can be represented by the SMILES notation: N[C@H]1CCC2=C1C=CC=C2F.[H]Cl.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study of various fluorinated compounds highlighted its effectiveness against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for the compound were determined through various assays.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound has a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanism behind the antimicrobial action of this compound may involve interference with bacterial cell wall synthesis or disruption of cellular processes due to its structural similarity to known antibiotics. The presence of the fluorine atom is believed to enhance its lipophilicity, allowing better penetration through bacterial membranes .

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to those of traditional antibiotics such as vancomycin .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy showed enhanced antibacterial activity, reducing MIC values by up to 50% against certain strains, indicating potential for use in combination therapies .

Q & A

Q. What are the recommended methods for synthesizing (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with high enantiomeric purity?

Answer:

- Asymmetric Catalysis : Utilize chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of the corresponding ketone precursor to achieve the (S)-configuration.

- Chiral Resolution : Separate racemic mixtures via chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution with lipases.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity, as evidenced by 95% purity standards in similar indane derivatives .

Q. How can the enantiomeric purity of this compound be validated experimentally?

Answer:

- Chiral HPLC : Employ columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic standards.

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer.

- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to induce diastereomeric splitting in proton NMR signals .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, as recommended in safety data sheets for similar hydrochlorides .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm the indane scaffold and fluorine substitution.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl and F atoms.

- IR Spectroscopy : Identify amine (N–H stretch ~3300 cm⁻¹) and hydrochloride (broad O–H/N–H ~2500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out batch-to-batch stereochemical inconsistencies .

Q. What methodologies are suitable for studying the environmental fate of this compound?

Answer:

- Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water matrices.

- HPLC-MS/MS : Track degradation products and quantify persistence (e.g., half-life) under UV light or microbial action.

- Ecotoxicity Assays : Evaluate impacts on Daphnia magna or algae using OECD 202/201 protocols, as outlined in environmental chemistry frameworks .

Q. How can the compound’s receptor-binding affinity be optimized for pharmacological studies?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the indane core (e.g., substituent position, halogen replacement) and test via radioligand binding assays.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., serotonin transporters).

- Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration using in vitro Caco-2 or PAMPA models .

Q. What advanced techniques confirm the absolute configuration of the (S)-enantiomer?

Answer:

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the (S)-configuration via anomalous dispersion effects.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra for stereochemical validation.

- Mosher’s Method : Derivatize the amine with Mosher’s acid chloride and analyze ¹H NMR shifts .

Q. How can researchers mitigate racemization during storage or experimental use?

Answer:

- pH Control : Store solutions at acidic pH (<4) to stabilize the protonated amine form, reducing racemization risk.

- Low-Temperature Storage : Keep lyophilized samples at -20°C to slow kinetic resolution.

- Inert Atmosphere : Use argon/vacuum sealing to prevent oxidative degradation during long-term storage .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute dipole moments, logP, and pKa values.

- QSAR Models : Apply platforms like MOE or Schrödinger to predict solubility, permeability, and toxicity.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to guide formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.